molecular formula C18H21NO4S B2357404 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide CAS No. 1421517-43-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2357404
CAS No.: 1421517-43-2
M. Wt: 347.43
InChI Key: BFXCJFDOLLCTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide is a chemical compound with diverse applications in scientific research. Its unique structure, which includes a cyclopropyl group, a hydroxy group, and a methoxybenzenesulfonamide moiety, makes it a valuable tool in various fields such as drug synthesis, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium hydride, DMF (Dimethylformamide), room temperature.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide stands out due to its combination of a cyclopropyl group, hydroxy group, and methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-23-16-8-5-9-17(12-16)24(21,22)19-13-18(20,15-10-11-15)14-6-3-2-4-7-14/h2-9,12,15,19-20H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCJFDOLLCTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.